5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Description
5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClF2N3O2 and its molecular weight is 377.78. The purity is usually 95%.
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Biological Activity
5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15ClF2N2O2
- Molecular Weight : 348.75 g/mol
The presence of the pyrazole ring, along with the chlorophenoxy and difluorophenyl groups, contributes to its biological activity. The compound's design aims to enhance its interaction with biological targets, particularly in the context of medicinal chemistry.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study by Burguete et al., a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited promising activity against E. coli, S. aureus, and Klebsiella pneumoniae, suggesting that similar pyrazole derivatives could possess antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds have been widely documented. For instance, Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives and tested them using a carrageenan-induced rat paw edema model. Several derivatives demonstrated significant anti-inflammatory activity compared to ibuprofen . This indicates that this compound may also exhibit similar effects due to structural similarities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the chlorophenoxy and difluorophenyl groups via nucleophilic substitutions.
- Final carboxamide formation through coupling reactions.
These steps are crucial for achieving the desired biological activity.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of related pyrazole compounds:
- Antiplasmodial Activity : A study reported that certain pyrazole derivatives exhibited low nanomolar activity against Plasmodium falciparum, indicating potential as antimalarial agents .
- Anticancer Properties : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro, suggesting avenues for further investigation into their use in oncology .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-10-16(17(25)22-15-8-5-12(20)9-14(15)21)18(24(2)23-10)26-13-6-3-11(19)4-7-13/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVFEDUVOFUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.